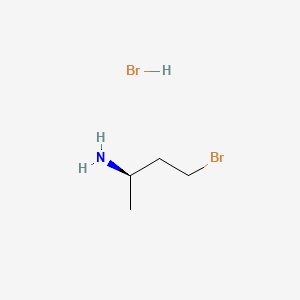

(2R)-4-bromobutan-2-aminehydrobromide

Description

Significance of Chiral Amines as Versatile Building Blocks in Modern Organic Chemistry

Chiral amines are fundamental building blocks in modern organic chemistry, primarily due to their prevalence in biologically active molecules and their utility in asymmetric synthesis. They are integral components of a vast number of pharmaceuticals, with some estimates suggesting that 40-45% of small-molecule drugs contain a chiral amine fragment. acs.org Beyond their presence in final target molecules, chiral amines are widely employed as resolving agents for racemic acids, as chiral bases for enantioselective deprotonation reactions, and as foundational scaffolds for the synthesis of complex chiral ligands and organocatalysts. The ability to introduce a stereodefined nitrogen-containing center is crucial for interacting with chiral biological targets like enzymes and receptors, making the synthesis of enantiomerically pure amines a paramount objective in medicinal chemistry and drug discovery. enamine.netnih.gov

The Unique Role of Halogenated Chiral Amines, with a Focus on (2R)-4-bromobutan-2-aminehydrobromide, in Stereoselective Transformations

Halogenated chiral amines, such as (2R)-4-bromobutan-2-amine hydrobromide, represent a particularly strategic class of synthetic intermediates. nih.gov These molecules are bifunctional: they possess a stereogenic center at the amine-bearing carbon and a reactive carbon-halogen bond. The uniqueness of (2R)-4-bromobutan-2-amine lies in the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. smolecule.com This dual functionality allows for highly controlled, stereoselective transformations.

A primary application for this class of compounds is in the synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines, which are privileged structures in many natural products and pharmaceuticals. mdpi.comresearchgate.netnih.gov The (2R)-4-bromobutan-2-amine scaffold is an ideal precursor for the stereoselective synthesis of substituted chiral pyrrolidines through intramolecular cyclization. organic-chemistry.orgacs.org In a typical transformation, the amine group, after deprotonation, can act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This process forges a new carbon-nitrogen bond, creating a five-membered ring while maintaining the stereochemical integrity of the original chiral center. The development of such methods is a challenging but critical goal in synthetic chemistry. mdpi.com

Table 1: Physicochemical Properties of (2R)-4-bromobutan-2-amine hydrobromide

| Property | Value |

|---|---|

| Molecular Formula | C4H11Br2N |

| CAS Number | 13555988 (for free base) |

| Molecular Weight | 232.94 g/mol |

| Appearance | Solid (typical for hydrobromide salts) |

Data sourced from PubChem. nih.gov

Historical Context of Chiral Amine Synthesis and its Evolution in Academic Research

The synthesis of chiral amines has undergone a significant evolution. Early efforts relied heavily on the resolution of racemic mixtures, a process that, while effective, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. researchgate.net The historical development of asymmetric synthesis began to offer more efficient alternatives. Pioneering work in the mid-20th century, notably involving chiral amine catalysts like cinchona alkaloids, demonstrated the feasibility of generating optically enriched products from achiral precursors. rsc.org

The modern era of chiral amine synthesis has been defined by the development of catalytic asymmetric methods. acs.orgacs.org Key advancements include:

Transition Metal Catalysis: The rise of transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamines has become a cornerstone of chiral amine synthesis, driven by the design of sophisticated chiral ligands. acs.org

Organocatalysis: In the last two decades, asymmetric organocatalysis has emerged as a powerful third pillar of synthesis. Chiral primary and secondary amines, derived from natural amino acids like proline, have been shown to be highly effective catalysts for a wide array of transformations. rsc.orgunibo.it

Biocatalysis: The use of enzymes, such as transaminases, offers highly selective and environmentally benign routes to chiral amines, overcoming challenges associated with traditional chemical methods.

Table 2: Modern Strategies in Asymmetric Chiral Amine Synthesis

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of prochiral imines or enamines using a chiral transition metal catalyst (e.g., Rh, Ir, Ru) and H2. | High efficiency, broad substrate scope, requires specialized ligands. acs.org |

| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze reactions like Mannich and Michael additions. | Metal-free, environmentally friendly, mimics enzymatic reaction mechanisms. rsc.org |

| Biocatalysis | Employment of enzymes like transaminases or imine reductases to perform stereoselective aminations. | Exceptional selectivity, mild reaction conditions, limited by substrate scope of the enzyme. |

| Chiral Auxiliary Methods | Covalent attachment of a chiral molecule to a substrate to direct the stereochemical outcome of a reaction. | Reliable and high diastereoselectivity, requires stoichiometric amounts of the auxiliary. researchgate.net |

Overview of Research Trajectories for this compound and Analogues

Current and future research involving (2R)-4-bromobutan-2-amine hydrobromide and related chiral haloamines is focused on expanding their synthetic utility and integrating them into more complex and efficient synthetic pathways. The increasing demand for structurally diverse and stereochemically complex molecules in drug discovery drives the need for versatile chiral building blocks. nih.gov

Key research trajectories include:

Synthesis of Novel Heterocycles: A primary focus remains the application of these building blocks in the asymmetric synthesis of novel and densely functionalized nitrogen heterocycles. researchgate.netbohrium.comorganic-chemistry.org The ability to perform stereocontrolled intramolecular cyclizations is crucial for creating libraries of potential drug candidates.

Cascade Reactions: Incorporating chiral bromo-amines into cascade reactions, where multiple bonds are formed in a single operation, is a major goal for improving synthetic efficiency. Radical cyclizations and other tandem processes are promising areas of exploration. rsc.orgresearchgate.net

Development of Catalytic Processes: While often used as a stoichiometric building block, research is exploring the development of catalytic cycles where analogues of (2R)-4-bromobutan-2-amine could be regenerated or used to transfer chirality in catalytic amounts.

Applications in Natural Product Synthesis: The stereocontrolled introduction of halogen-bearing stereogenic centers is vital for the total synthesis of many halogenated natural products. nih.gov Chiral bromo-amines serve as key fragments for constructing complex molecular targets.

The continued development and application of chiral building blocks like (2R)-4-bromobutan-2-amine hydrobromide are central to advancing the capabilities of modern organic and medicinal chemistry, enabling the construction of the next generation of chiral molecules. chemscene.com

Structure

3D Structure of Parent

Properties

CAS No. |

2803755-67-9 |

|---|---|

Molecular Formula |

C4H11Br2N |

Molecular Weight |

232.94 g/mol |

IUPAC Name |

(2R)-4-bromobutan-2-amine;hydrobromide |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(6)2-3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |

InChI Key |

DUNYJJMVWIDOPH-PGMHMLKASA-N |

Isomeric SMILES |

C[C@H](CCBr)N.Br |

Canonical SMILES |

CC(CCBr)N.Br |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2r 4 Bromobutan 2 Aminehydrobromide

Enantioselective Synthesis of the Amine Stereocenter

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for producing chiral molecules. ajchem-b.com This technique typically involves the reduction of a prochiral ketone or imine using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of (2R)-4-bromobutan-2-amine, the corresponding prochiral precursor is 4-bromobutan-2-one (B1281819).

The key to this method's success lies in the chiral catalyst, which is usually a complex of a transition metal (such as rhodium, ruthenium, or iridium) with a chiral ligand. ajchem-b.com These ligands, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DIPAMP (ethane-1,2-diylbis[(2-methoxyphenyl)phenylphosphane]), create a chiral environment around the metal center. This chiral pocket forces the substrate to bind in a specific orientation, leading to the preferential addition of hydrogen to one face of the double bond, thus yielding one enantiomer in excess. youtube.com For instance, rhodium complexes have demonstrated high efficiency and enantioselectivity in the hydrogenation of functionalized alkenes. ajchem-b.com Similarly, iridium-catalyzed hydrogenations are noted for producing enantiomerically enriched nitrogen-containing compounds. ajchem-b.com

The general reaction scheme involves the hydrogenation of 4-bromobutan-2-one under a hydrogen atmosphere, catalyzed by a chiral Rh(I) or Ru(II) complex. The choice of ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.) and chemical yield.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation

| Precursor | Catalyst System | Ligand | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 4-bromobutan-2-one | [Rh(COD)L]*BF₄ | (R,R)-Et-DuPhos | >95 | >98 |

Data are illustrative and based on typical results for similar substrates.

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product and ideally allowing for the recovery of the auxiliary.

In the synthesis of (2R)-4-bromobutan-2-amine, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be used to form an amide or imine with a precursor molecule. wikipedia.orgresearchgate.net For example, a precursor like 4-bromobutanoic acid could be coupled with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then undergo a stereoselective transformation. A more direct approach involves the reaction of 4-bromobutan-2-one with a chiral amine, like (R)-α-methylbenzylamine, to form a chiral imine. Diastereoselective reduction of this imine, followed by hydrogenolysis to remove the auxiliary, yields the target amine. The steric bulk of the auxiliary effectively shields one face of the imine, directing the hydride reagent to the opposite face.

Table 2: Example of Chiral Auxiliary-Based Synthesis

| Step | Reagents and Conditions | Intermediate/Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1. Imine Formation | 4-bromobutan-2-one, (R)-α-methylbenzylamine, TiCl₄ | N-(4-bromobutan-2-ylidene)-1-phenylethanamine | N/A |

| 2. Reduction | NaBH₄, MeOH, -78 °C | (R)-N-((2R)-4-bromobutan-2-yl)-1-phenylethanamine | >95:5 |

This sequence illustrates a common strategy; specific conditions may vary.

Biocatalysis has emerged as a highly efficient and environmentally friendly alternative to traditional chemical methods for synthesizing chiral amines. diva-portal.org Amine transaminases (ATAs or ω-TAs) are particularly powerful enzymes for this purpose. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a prochiral ketone acceptor. oup.comdiva-portal.org

To synthesize (2R)-4-bromobutan-2-amine, an (R)-selective amine transaminase is used to directly aminate 4-bromobutan-2-one. researchgate.net The reaction is typically conducted in an aqueous buffer system. A significant advantage of ATAs is their exceptional enantioselectivity, often yielding products with >99% e.e. nih.govresearchgate.net The main challenge can be the unfavorable reaction equilibrium, which is often overcome by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). researchgate.net Several commercial kits of (R)- and (S)-selective ATAs are available, allowing for the synthesis of either amine enantiomer. unibe.ch

Reductive amination can also be achieved using amine dehydrogenases (AmDHs), which catalyze the direct conversion of a ketone to an amine using ammonia (B1221849) and a reducing cofactor like NADH. frontiersin.org

Table 3: Biocatalytic Asymmetric Amination of 4-bromobutan-2-one

| Enzyme | Type | Amine Donor | Conversion (%) | e.e. (%) |

|---|---|---|---|---|

| ATA-256 (Codexis) | (R)-selective ATA | Isopropylamine | >99 | >99.5 |

| ArRmut11 (Evolved) | (R)-selective ATA | L-Alanine | >95 | >99 |

Data based on reported performance for similar aliphatic ketones.

Chemoenzymatic cascade reactions combine the advantages of both chemical and biological catalysts in a single pot, reducing the need for intermediate purification steps and minimizing waste. acs.orgresearchgate.net This approach enhances process efficiency and sustainability. diva-portal.org

A potential chemoenzymatic route to (2R)-4-bromobutan-2-amine could start from a simple precursor like 1-bromo-3-butyne. The first step would be a metal-catalyzed hydration of the alkyne to form the key intermediate, 4-bromobutan-2-one. For instance, gold catalysts are effective for the hydration of alkynes to ketones. acs.org Following the completion of the chemical step, an (R)-selective amine transaminase and an amine donor are added directly to the same reaction vessel. nih.gov The enzyme then performs the asymmetric amination of the in-situ generated ketone to yield the final enantiopure amine. nih.gov The compatibility of the chemical catalyst and the enzyme is a critical factor in the success of such cascades. acs.org

Table 4: A Potential Chemoenzymatic Cascade

| Step | Catalyst/Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|---|

| 1. Hydration | AuCl₃/AgOTf | 1-bromo-3-butyne | 4-bromobutan-2-one | High atom economy, in-situ generation of ketone. nih.gov |

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-efficient method for synthesizing amines. illinois.edu While challenging, particularly for unactivated alkenes, significant progress has been made using catalysts based on transition metals or rare-earth metals. nih.gov

For the synthesis of (2R)-4-bromobutan-2-amine, a potential substrate would be 4-bromo-1-butene. An intermolecular asymmetric hydroamination reaction would involve reacting this alkene with ammonia or a protected amine source in the presence of a chiral catalyst. The catalyst must control both the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the enantioselectivity of the C-N bond formation. Recent developments have also explored photoenzymatic approaches, where a flavin-dependent ene-reductase can catalyze asymmetric intermolecular hydroamination, showcasing the expanding toolkit for this transformation. nih.govosti.gov

Another related strategy is stereoselective oxyamination, where oxygen and nitrogen functionalities are added across an alkene simultaneously. nih.gov While typically used for vicinal aminoalcohols, modifications of this chemistry could potentially be adapted for the synthesis of bromo-amines.

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. wikipedia.org This is achieved by combining a rapid racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. mdpi.com

For the synthesis of (2R)-4-bromobutan-2-amine, a DKR process could start with racemic 4-bromobutan-2-amine. The process would require two catalysts: one for the rapid racemization of the amine (e.g., a ruthenium complex) and another for the selective reaction of one enantiomer (e.g., a lipase (B570770) for enantioselective acylation). For example, a lipase could selectively acylate the (R)-amine, leaving the (S)-amine unreacted. The racemization catalyst would continuously convert the remaining (S)-amine back into the racemate, providing more of the (R)-enantiomer for the lipase to react with. The final step would be the deacylation of the enantiopure N-acyl-amine to release (2R)-4-bromobutan-2-amine. Similar DKR processes have been successfully applied to the synthesis of chiral alcohols and other amines. wikipedia.orgnih.gov The key is finding compatible catalysts that operate efficiently under the same reaction conditions. researchgate.netlookchem.com

Installation of the Bromine Moiety within a Chiral Framework

A key approach to synthesizing (2R)-4-bromobutan-2-aminehydrobromide involves starting with a chiral precursor that already contains the required (R)-configured stereocenter at the C2 position. The challenge then becomes the regioselective and stereoselective introduction of the bromine atom at the C4 position.

Stereoselective bromination reactions are crucial for introducing a bromine atom while controlling the stereochemistry. While direct bromination of an unactivated C-H bond with stereocontrol is challenging, modern organic synthesis offers several advanced methods. For instance, visible-light-mediated, site-selective aliphatic C-H bromination using N-bromoamides has emerged as a powerful technique. acs.org This method can exhibit high regioselectivity, for example, favoring the δ-carbon in the functionalization of protected primary amines. acs.org Applying such a strategy to a suitable N-protected (R)-butan-2-amine derivative could potentially lead to the desired (2R)-4-bromobutan-2-amine.

Catalytic, enantioselective bromofunctionalization of alkenes is another well-established strategy. rsc.orgnih.gov This typically involves the reaction of an alkene with an electrophilic bromine source in the presence of a chiral catalyst to form a chiral bromonium ion intermediate. rsc.orgmdpi.com While this approach is highly effective for creating stereogenic centers bearing a bromine atom, its direct application to installing a bromine at the C4 position of a butan-2-amine framework would require a precursor with a terminal double bond, such as (R)-but-3-en-1-amine, followed by subsequent transformations.

A more common and direct method for installing the bromine atom involves the nucleophilic substitution of a suitable leaving group on a chiral precursor. This strategy relies on starting with an enantiomerically pure alcohol, (R)-4-aminobutan-2-ol. The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or triflate. Subsequent reaction with a bromide source, like sodium bromide (NaBr) or lithium bromide (LiBr), proceeds via an SN2 mechanism to yield the desired (2R)-4-bromobutan-2-amine. The SN2 reaction inherently proceeds with an inversion of configuration at the reaction center; however, in this case, the reaction occurs at the C4 position, which is not a stereocenter, thus preserving the stereointegrity of the C2 chiral center.

A variety of reagents are available for converting alcohols to alkyl bromides. organic-chemistry.org For example, the Appel reaction uses triphenylphosphine (B44618) and carbon tetrabromide. Another mild method involves the use of thiourea (B124793) additives to mediate the bromination of alcohols. organic-chemistry.org

Regioselective and stereospecific functionalization approaches aim to precisely control both the position and stereochemistry of the introduced functional group. In the context of (2R)-4-bromobutan-2-amine, this could involve a hydroboration-oxidation of a suitable chiral olefin precursor, followed by conversion of the resulting alcohol to the bromide as described previously.

Alternatively, radical-based C-H functionalization offers a direct approach. Directed C-H halogenation reactions, where a directing group on the chiral substrate guides the halogenating agent to a specific C-H bond, can provide high regioselectivity. acs.org For a chiral N-protected butan-2-amine, it is conceivable that a directing group could facilitate the selective bromination at the C4 position.

Diastereoselective Synthesis Routes to Access this compound

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This approach typically generates a diastereomeric mixture where one diastereomer is formed in excess. The diastereomers can then be separated by standard physical methods like chromatography or crystallization.

For the synthesis of (2R)-4-bromobutan-2-amine, a strategy could involve the diastereoselective addition of a nucleophile to an imine derived from a chiral amine auxiliary. More directly, one could start with a chiral precursor that allows for the diastereoselective introduction of either the amino or the bromo group. For example, the stereoselective reduction of a γ-bromo-β-ketoimine, where the stereochemistry of the reduction is controlled by a chiral catalyst or substrate-directable functional group, could establish the desired stereochemistry.

Resolution Techniques for Racemic 4-bromobutan-2-aminehydrobromide Precursors

When stereoselective synthesis is not feasible or efficient, the resolution of a racemic mixture is a widely used alternative. wikipedia.orglibretexts.org This process involves separating a 50:50 mixture of enantiomers. libretexts.org Since enantiomers have identical physical properties, the separation is achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org

Classical resolution is a robust and common technique for separating racemic amines. orgosolver.comlibretexts.org The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

(R,S)-4-bromobutan-2-amine + (R)-Chiral Acid → [(R)-amine-(R)-acid] salt + [(S)-amine-(R)-acid] salt

These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once the desired diastereomeric salt is isolated and purified, the chiral resolving agent is removed by treatment with a base, yielding the enantiomerically pure amine. wikipedia.org The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (R)-2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | Chiral Auxiliary |

| Brucine | Chiral Base (Alkaloid) |

| Strychnine | Chiral Base (Alkaloid) |

This table presents a selection of commonly used chiral resolving agents for the separation of racemic mixtures, particularly amines, through the formation of diastereomeric salts. orgosolver.comlibretexts.orglibretexts.org

Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC)

The enantiomeric resolution of chiral amines and their derivatives is often achieved on CSPs that facilitate diastereomeric interactions with the analytes. These interactions can be based on a variety of mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of the chiral stationary phase and the mobile phase composition are critical parameters that must be optimized to achieve baseline separation of the enantiomers.

For the separation of a compound like 4-bromobutan-2-amine, a "Pirkle-type" or donor-acceptor CSP, such as the (R,R) Whelk-O1, is a promising candidate. This type of CSP contains both π-electron acceptor and π-electron donor moieties, allowing for effective chiral recognition of a broad range of molecules, including those with amine functionalities.

The mobile phase typically consists of a non-polar organic solvent (e.g., n-hexane) and a more polar alcohol (e.g., ethanol (B145695) or isopropanol) to modulate retention and selectivity. The addition of small amounts of acidic and/or basic modifiers is often crucial for achieving good peak shape and resolution for amine-containing compounds. For instance, an acidic additive like trifluoroacetic acid (TFA) can protonate the amine, leading to more controlled interactions with the stationary phase. A basic additive, such as isopropylamine, can help to minimize peak tailing by competing with the analyte for active sites on the silica (B1680970) surface of the CSP.

A systematic approach to method development would involve screening different CSPs and varying the composition of the mobile phase to optimize the separation factor (α) and resolution (Rs). The flow rate and column temperature are also adjusted to fine-tune the separation and analysis time.

Based on the successful enantioseparation of structurally similar brominated chiral amines, a proposed Chiral HPLC method for the analysis of 4-bromobutan-2-amine enantiomers is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | (R,R) Whelk-O1 |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) / Isopropylamine |

| Composition | 90:10:0.1:0.1 (v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Detailed Research Findings:

In a study on the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid, a compound with a similar chiral amine structure, researchers successfully employed an (R,R) Whelk-O1 column. They found that a mobile phase system consisting of n-hexane, ethanol, and trifluoroacetic acid was effective in resolving the enantiomers. The addition of a small amount of a basic modifier like isopropylamine was shown to improve peak symmetry. A resolution value of greater than 2.5 was achieved, indicating a baseline separation suitable for accurate quantification of each enantiomer. The retention times for the R and S enantiomers were approximately 18.0 and 22.5 minutes, respectively. These findings strongly suggest that a similar chromatographic approach would be highly effective for the enantioseparation of (2R)-4-bromobutan-2-amine and its (S)-enantiomer.

Chemical Reactivity and Mechanistic Investigations of 2r 4 Bromobutan 2 Aminehydrobromide

Amine Functionality Transformations

The amine group in (2R)-4-bromobutan-2-amine is a primary determinant of its chemical behavior. In its hydrobromide salt form, the amine exists as an ammonium (B1175870) cation, which influences its nucleophilicity. The free amine, which can be generated by neutralization, is a potent nucleophile and can undergo a range of transformations.

Derivatization to Amides, Carbamates, and Sulfonamides

The primary amine of (2R)-4-bromobutan-2-amine can be readily converted into amides, carbamates, and sulfonamides. These reactions typically require the free amine form, which can be generated in situ or in a separate step by treatment with a base.

Amides: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. The choice of acylating agent and reaction conditions can be tailored to introduce a wide variety of substituents.

Carbamates: Carbamates are typically formed by reacting the amine with chloroformates or isocyanates. These derivatives are often used as protecting groups in multi-step syntheses.

Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. These compounds are of significant interest in medicinal chemistry.

| Derivative Class | Reagent Example | General Reaction Conditions | Product Type |

| Amide | Acetyl chloride | Base (e.g., triethylamine), aprotic solvent | N-((2R)-4-bromobutan-2-yl)acetamide |

| Carbamate (B1207046) | Benzyl chloroformate | Base (e.g., sodium carbonate), aqueous/organic biphasic system | Benzyl (2R)-4-bromobutan-2-ylcarbamate |

| Sulfonamide | p-Toluenesulfonyl chloride | Base (e.g., pyridine), aprotic solvent | N-((2R)-4-bromobutan-2-yl)-4-methylbenzenesulfonamide |

N-Alkylation and N-Acylation Reactions

N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved. Reductive amination is another common method for N-alkylation.

N-acylation, as mentioned above, is a more straightforward transformation and is a common method for protecting the amine functionality or for synthesizing amide derivatives with specific properties.

Salt Formation and Dissociation Dynamics

(2R)-4-bromobutan-2-amine hydrobromide is an ammonium salt. In the solid state, the ionic bond between the ammonium cation and the bromide anion is a key feature of its crystal lattice structure. The precise geometry and bond lengths in the crystal can be determined by X-ray crystallography. wikipedia.orgyoutube.comnih.gov

In solution, the salt dissociates into the corresponding ammonium cation and bromide anion. The extent of dissociation depends on the polarity of the solvent. In polar protic solvents like water, the salt is expected to be fully dissociated and the ions solvated by solvent molecules. In less polar solvents, ion pairing may occur, where the cation and anion remain in close association. The equilibrium between the free amine and the ammonium salt is pH-dependent.

Bromine Reactivity and Stereochemical Implications

The bromine atom in (2R)-4-bromobutan-2-amine is a good leaving group, making the C4 carbon susceptible to nucleophilic attack and elimination reactions. The stereochemistry at the C2 carbon can have a significant influence on the outcome of these reactions.

Nucleophilic Substitution Reactions (SN1, SN2, Neighboring Group Participation)

The carbon-bromine bond can be cleaved through nucleophilic substitution, where a nucleophile replaces the bromide ion. The mechanism of this substitution can be either unimolecular (SN1) or bimolecular (SN2).

SN2 Mechanism: This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the reaction were to occur at a chiral center. For (2R)-4-bromobutan-2-amine, the substitution is at a primary carbon, which generally favors the SN2 pathway.

SN1 Mechanism: An SN1 mechanism would proceed through a primary carbocation intermediate, which is generally unstable. Therefore, a pure SN1 reaction is unlikely under most conditions.

| Mechanistic Pathway | Key Features | Stereochemical Outcome at C4 |

| SN2 | Bimolecular, concerted | Inversion |

| SN1 | Unimolecular, carbocation intermediate | Racemization (unlikely for primary bromide) |

| Neighboring Group Participation (NGP) | Intramolecular attack by amine, cyclic intermediate | Retention |

Elimination Reactions to Form Alkenes

In the presence of a strong, non-nucleophilic base, (2R)-4-bromobutan-2-amine hydrobromide can undergo an elimination reaction to form an alkene. The most likely product would be but-3-en-2-amine. The mechanism for this dehydrobromination can be either E1 or E2.

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from the carbon adjacent to the carbon bearing the bromine, and the bromide ion leaves simultaneously. This mechanism is favored by strong bases.

E1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate followed by deprotonation. As with the SN1 reaction, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely.

The competition between substitution and elimination reactions is a common feature in the chemistry of alkyl halides. labster.comlibretexts.org High temperatures and the use of sterically hindered, strong bases tend to favor elimination over substitution. libretexts.orgkhanacademy.org

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds) for C-C Bond Formation

The transformation of alkyl halides into organometallic reagents, such as Grignard and organolithium compounds, is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org However, the synthesis of such reagents from (2R)-4-bromobutan-2-amine hydrobromide is fraught with challenges stemming from the presence of the amine functionality and its acidic hydrobromide salt form.

Grignard Reagent Formation:

The preparation of Grignard reagents involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent. wikipedia.org A significant complication in forming a Grignard reagent from (2R)-4-bromobutan-2-amine hydrobromide is the acidic proton of the ammonium salt. Grignard reagents are highly basic and would be immediately quenched by this acidic proton. byjus.com Therefore, the free amine form, (2R)-4-bromobutan-2-amine, would be the necessary starting material. This can be achieved by neutralization of the hydrobromide salt with a suitable base.

Even with the free amine, the presence of the amino group can interfere with Grignard reagent formation. The amine proton (N-H) is sufficiently acidic to react with and destroy a newly formed Grignard reagent. This issue can sometimes be circumvented by using a protecting group on the amine, such as a silyl (B83357) or a tert-butoxycarbonyl (Boc) group, which is compatible with the reaction conditions. Alternatively, employing a second equivalent of the Grignard reagent to deprotonate the amine in situ is a possible, though less efficient, strategy.

Assuming the successful formation of the Grignard reagent from a protected form of (2R)-4-bromobutan-2-amine, it would serve as a potent nucleophile in reactions with various electrophiles to form new C-C bonds.

Table 1: Plausible Reactions of a Protected (2R)-4-bromobutan-2-amine-derived Grignard Reagent

| Electrophile | Product Type after C-C Bond Formation |

| Aldehydes | Secondary alcohols |

| Ketones | Tertiary alcohols |

| Esters | Tertiary alcohols (via double addition) |

| Carbon Dioxide | Carboxylic acids |

| Alkyl Halides | Alkanes (coupling reaction) |

Organolithium Compound Formation:

The synthesis of organolithium reagents from alkyl halides typically involves reaction with lithium metal. wikipedia.org Similar to Grignard reagents, organolithium reagents are extremely strong bases and would be incompatible with the hydrobromide salt and the unprotected amine. fiveable.me Therefore, neutralization and protection of the amine group would be prerequisites for the successful formation of the corresponding organolithium compound.

Once formed, the organolithium reagent would exhibit high reactivity as a nucleophile, participating in a wide range of C-C bond-forming reactions, often with greater reactivity than its Grignard counterpart. nih.gov

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in (2R)-4-bromobutan-2-amine hydrobromide can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical reactions. A particularly relevant transformation for this molecule is intramolecular radical cyclization.

Under radical-initiating conditions (e.g., using AIBN or tributyltin hydride), the C-Br bond can be cleaved to form a primary alkyl radical. This radical can then undergo an intramolecular hydrogen atom transfer or cyclization. Given the 1,3-relationship between the bromine and the amino group, a 5-exo-trig cyclization is a plausible pathway if the amine nitrogen participates. However, a more likely scenario involves the radical center at C-4 abstracting a hydrogen atom from the C-2 position, leading to a more stable secondary radical.

A well-established reaction that highlights the potential for radical cyclization in haloamines is the Hofmann-Löffler-Freytag reaction. This reaction typically involves N-haloamines and proceeds via a nitrogen-centered radical, which abstracts a hydrogen atom from a δ-carbon, leading to the formation of a carbon-centered radical that subsequently cyclizes. While (2R)-4-bromobutan-2-amine is not an N-haloamine, analogous radical cyclizations initiated at the C-Br bond are conceivable, potentially leading to the formation of substituted pyrrolidines. nih.gov The stereochemistry of the starting material would likely influence the stereochemical outcome of the cyclized product.

Interplay between Amine and Halogen Functionalities

The proximate arrangement of the amine and bromo groups in (2R)-4-bromobutan-2-amine allows for significant intramolecular interactions that can influence its reactivity. This phenomenon, known as neighboring group participation (NGP), can affect both the rate and the stereochemical outcome of substitution reactions at the carbon bearing the bromine. wikipedia.org

In its free amine form, the nitrogen atom can act as an internal nucleophile, displacing the bromide ion to form a transient, cyclic aziridinium (B1262131) ion intermediate. wpmucdn.com This intramolecular reaction is often faster than intermolecular attack by an external nucleophile. The subsequent attack of an external nucleophile on the aziridinium ion would then lead to the final product.

Table 2: Potential Outcomes of Nucleophilic Substitution on (2R)-4-bromobutan-2-amine

| Reaction Pathway | Intermediate | Stereochemical Outcome at C4 |

| Direct SN2 | None | Inversion |

| Neighboring Group Participation | Aziridinium ion | Retention |

| Intramolecular Cyclization | Pyrrolidine (B122466) | Dependent on mechanism |

The hydrobromide salt form of the molecule would suppress this neighboring group participation, as the protonated nitrogen is no longer nucleophilic.

Stereochemical Stability and Epimerization Pathways of the Chiral Center

The stereochemical stability of the chiral center at C-2 in (2R)-4-bromobutan-2-amine hydrobromide is a crucial factor in its application in stereoselective synthesis. Epimerization, the change in configuration at a single stereocenter, would lead to the formation of its diastereomer, (2S)-4-bromobutan-2-amine hydrobromide.

Epimerization at the C-2 position would require the breaking and reforming of one of the bonds to the chiral center. Under basic conditions, deprotonation of the α-carbon to the amine is a potential pathway for epimerization, particularly if the resulting carbanion can be stabilized. However, for a simple alkylamine, the acidity of the α-proton is very low, making this pathway unlikely under normal conditions.

More plausible scenarios for epimerization involve reaction conditions that could lead to a temporary loss of chirality at C-2. For instance, reactions that proceed through a planar intermediate, such as an SN1 reaction at the C-2 position (if a suitable leaving group were present), would result in racemization. masterorganicchemistry.com However, the primary bromo group is at C-4, and the amino group is at C-2, so direct substitution at the chiral center is not the most common reaction pathway for this molecule.

During reactions involving the C-4 position, the stereocenter at C-2 is generally expected to remain configurationally stable, as no bonds to it are being broken. libretexts.org However, harsh reaction conditions, such as high temperatures or the presence of strong bases or acids, could potentially lead to side reactions that might affect the stereochemical integrity of the chiral center. nih.gov For most standard transformations involving the bromo group, the (2R) configuration is expected to be retained.

Table 3: Factors Potentially Influencing Epimerization at C-2

| Factor | Potential for Epimerization | Rationale |

| Strong Base | Low | Low acidity of the α-proton. |

| High Temperature | Possible | May provide energy to overcome the activation barrier for epimerization pathways. |

| Acidic Conditions | Low | The protonated amine is stable. |

| Radical Reactions | Generally Low | Radical formation is at C-4, not C-2. |

Applications of 2r 4 Bromobutan 2 Aminehydrobromide As a Chiral Building Block

Enantioselective Synthesis of Complex Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and natural products. The chiral nature of (2R)-4-bromobutan-2-amine hydrobromide makes it an attractive starting material for the enantioselective synthesis of such compounds. The primary amino group and the bromine atom offer two points of reactivity that can be exploited for cyclization reactions. For instance, intramolecular nucleophilic substitution, where the amine displaces the bromide, could theoretically lead to the formation of chiral azetidine (B1206935) or pyrrolidine (B122466) rings, depending on the reaction conditions and any prior modification of the starting material. However, specific, documented examples of such transformations leading to complex, polycyclic, or highly substituted nitrogenous heterocycles are not readily found in the current body of scientific literature.

Construction of Stereodefined Acyclic and Cyclic Systems

The stereocenter in (2R)-4-bromobutan-2-amine hydrobromide provides a foundation for the construction of molecules with controlled three-dimensional arrangements. In the synthesis of acyclic systems, the amine functionality can be used as a handle for chain elongation or modification, while the stereocenter influences the stereochemistry of subsequent reactions at adjacent positions. For the construction of cyclic systems, beyond simple intramolecular cyclization, the compound could theoretically be employed in cycloaddition reactions or as a chiral template to direct the stereochemical outcome of ring-forming reactions. Despite this potential, detailed research findings that showcase the utility of (2R)-4-bromobutan-2-amine hydrobromide in the construction of complex stereodefined acyclic and cyclic systems are not prominently featured in published studies.

Role in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products often relies on the use of readily available chiral building blocks to introduce key stereocenters. Given its structure, (2R)-4-bromobutan-2-amine hydrobromide could potentially serve as a precursor to fragments of various natural products, particularly alkaloids or other nitrogen-containing compounds. Its incorporation would allow for the direct installation of a chiral amino group and a handle for further chemical transformations. Nevertheless, a review of the literature does not yield specific examples of the total synthesis of a natural product or its analogues where (2R)-4-bromobutan-2-amine hydrobromide is explicitly used as a starting material or a key intermediate.

Precursor for Chiral Ligands and Organocatalysts in Asymmetric Reactions

Chiral ligands and organocatalysts are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The bifunctional nature of (2R)-4-bromobutan-2-amine hydrobromide, possessing both an amine and a halide, makes it a candidate for elaboration into more complex chiral ligands. For example, the amine could be functionalized to create bidentate or tridentate ligands that can coordinate to metal centers, while the stereocenter would provide the chiral environment necessary for asymmetric induction. Similarly, it could be a precursor for purely organic catalysts. While the synthesis of chiral ligands and organocatalysts from chiral amines is a well-established field, specific instances of (2R)-4-bromobutan-2-amine hydrobromide being used for this purpose are not detailed in the available scientific literature.

Utilization in Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions offer efficient pathways to complex molecules by combining several transformations in a single operation. The reactivity of both the amine and the bromide in (2R)-4-bromobutan-2-amine hydrobromide suggests its potential as a substrate in such reactions. For instance, it could participate in a sequence where the amine reacts with one or more components, followed by an intramolecular reaction involving the bromo-functionalized side chain. This could lead to the rapid assembly of complex chiral structures. However, there is a lack of specific, published examples of (2R)-4-bromobutan-2-amine hydrobromide being utilized in cascade or multi-component reaction sequences to generate structurally diverse and complex molecules.

Structure Reactivity Relationships and Analogous Chiral Brominated Butane Amines

Impact of Halogen Position and Stereochemistry on Reactivity Profiles

The position of the bromine atom and the stereochemistry at the C-2 carbon significantly influence the reactivity of chiral brominated butane (B89635) amines. These structural features affect reaction rates and can dictate the preferred reaction pathway (e.g., substitution vs. elimination).

Halogen Position:

(2R)-4-bromobutan-2-amine: Contains a primary bromide (on C4). Primary alkyl halides are generally reactive towards S_N2 substitution and are less prone to elimination unless a bulky base is used.

Isomeric 3-bromobutan-2-amines: Contain a secondary bromide (on C3). Secondary alkyl halides can undergo both S_N2 and E2 reactions, and the preferred pathway is highly dependent on the nucleophile/base and reaction conditions. They are also more sterically hindered than primary halides, which can slow the rate of S_N2 reactions.

Isomeric 2-bromobutan-1-amines: Also contain a secondary bromide (on C2). The proximity of the amino group can lead to intramolecular reactions or neighboring group participation.

Stereochemistry: The (R) or (S) configuration of the stereocenter influences the molecule's interaction with other chiral entities, such as chiral reagents, catalysts, or biological molecules researchgate.net. In substitution or elimination reactions, the stereocenter dictates the facial selectivity of attack. For example, in an intramolecular S_N2 reaction (cyclization), the approach of the nucleophilic amine to the carbon-bearing bromide is fixed by the molecule's conformation, which is influenced by the stereocenter. This can lead to different activation energies and reaction rates for diastereomeric transition states.

The following table illustrates hypothetical relative reaction rates for intramolecular cyclization, demonstrating the influence of structure.

| Compound | Bromide Type | Ring Formed | Relative Rate (Hypothetical) |

| (2R)-4-bromobutan-2-amine | Primary | 5-membered (Pyrrolidine) | 100 |

| (2R)-3-bromobutan-2-amine | Secondary | 4-membered (Azetidine) | 5 |

| (2S)-5-bromopentan-2-amine | Primary | 6-membered (Piperidine) | 80 |

| (2R)-4-chlorobutan-2-amine | Primary | 5-membered (Pyrrolidine) | 2 |

Influence of Amine Substitution Patterns on Reaction Pathways

The primary amine in (2R)-4-bromobutan-2-amine can be readily modified, and these modifications have a profound impact on its reactivity. Converting the primary amine to a secondary amine, tertiary amine, or an amide changes its nucleophilicity and steric bulk, which in turn alters reaction pathways.

A key reaction pathway for this molecule is intramolecular cyclization to form a chiral substituted pyrrolidine (B122466) ring, a common scaffold in pharmaceuticals.

Primary Amine: Under basic conditions, the primary amine can act as a nucleophile, attacking the C4 position to displace the bromide and form a 2-methylpyrrolidine (B1204830) ring.

Secondary/Tertiary Amines: N-alkylation of the primary amine yields secondary or tertiary amines. These are often more nucleophilic than the primary amine and can also undergo intramolecular cyclization. The resulting product is an N-substituted pyrrolidine or a quaternary pyrrolidinium (B1226570) salt.

Amides/Carbamates: N-acylation or formation of a carbamate (B1207046) reduces the nucleophilicity of the nitrogen atom. However, under strongly basic conditions, the amide can be deprotonated to form a highly nucleophilic amidate anion, which can then cyclize to form a γ-lactam organic-chemistry.org. This strategy is often used to control the reactivity and prevent intermolecular side reactions. The choice of the N-substituent can be critical for directing the reaction outcome researchgate.net.

| N-Substituent | Nitrogen Nucleophilicity | Favored Reaction Pathway | Product Type |

| -H (Primary Amine) | Moderate | Intramolecular S_N2 | 2-Methylpyrrolidine |

| -Alkyl (Secondary Amine) | High | Intramolecular S_N2 | 1-Alkyl-2-methylpyrrolidine |

| -Tosyl (Sulfonamide) | Low (anion is high) | Intramolecular S_N2 (with base) | 1-Tosyl-2-methylpyrrolidine |

| -Acetyl (Amide) | Very Low (anion is high) | Intramolecular S_N2 (with strong base) | N-Acetyl-2-methylpyrrolidine |

Comparative Studies with Other Chiral Halogenated Scaffolds

(2R)-4-bromobutan-2-amine belongs to a broader class of chiral halogenated scaffolds used as building blocks in organic synthesis . Its utility can be understood by comparing it to other related structures.

Effect of the Halogen: The identity of the halogen is a key determinant of reactivity in nucleophilic substitution. The C-X bond strength decreases in the order C-Cl > C-Br > C-I.

Chloro-analogs (e.g., (2R)-4-chlorobutan-2-amine): The C-Cl bond is stronger and less polarizable than the C-Br bond. Consequently, chloro-analogs are less reactive towards nucleophilic substitution. They are often more stable, cheaper, but may require harsher reaction conditions.

Iodo-analogs (e.g., (2R)-4-iodobutan-2-amine): The C-I bond is the weakest and most polarizable, making iodide the best leaving group. Iodo-analogs are highly reactive but are often less stable and more expensive.

Effect of the Carbon Scaffold: The length of the carbon chain between the amine and the halogen determines the size of the ring formed during intramolecular cyclization.

Propane Scaffold (e.g., 3-bromopropan-1-amine): Leads to the formation of 4-membered azetidine (B1206935) rings. The formation of these rings is kinetically and thermodynamically less favorable than 5- or 6-membered rings.

Butane Scaffold (e.g., 4-bromobutan-2-amine): Is ideal for the formation of 5-membered pyrrolidine rings, a process that is generally rapid and efficient.

Pentane Scaffold (e.g., 5-bromopentan-2-amine): Leads to the formation of 6-membered piperidine (B6355638) rings, which is also a favorable process.

The combination of a chiral center, a primary amine, and a primary bromide on a four-carbon chain makes (2R)-4-bromobutan-2-amine a particularly valuable and versatile scaffold for the stereoselective synthesis of 2-substituted pyrrolidines.

| Scaffold Feature | Comparison | Impact on Reactivity/Utility |

| Halogen | I > Br > Cl | Reactivity as leaving group (S_N2) |

| Chain Length | Butane (C4) vs. Propane (C3) vs. Pentane (C5) | Ring size in cyclization (5 vs. 4 vs. 6) |

| Stereocenter | Present vs. Absent | Enables asymmetric synthesis |

| Functional Group | Amine vs. Alcohol | Different nucleophilicity and product types |

Advanced Spectroscopic and Analytical Characterization for Research on 2r 4 Bromobutan 2 Aminehydrobromide

Determination of Enantiomeric Excess and Absolute Configuration

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Determining the absolute configuration (the precise spatial arrangement of atoms) is equally crucial. A suite of powerful analytical techniques is employed for these determinations.

Chiral chromatography is a primary method for separating enantiomers, allowing for the precise quantification of the enantiomeric excess of a sample. rsc.orgmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cznih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for the analysis of chiral amines. mdpi.com CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers are particularly effective. researchgate.net For a primary amine like (2R)-4-bromobutan-2-amine, a crown ether-based column, such as CROWNPAK CR(+), can be highly effective, often using an acidic aqueous mobile phase. researchgate.net The separation relies on the differential formation of inclusion complexes between the enantiomers and the chiral cavities of the stationary phase.

Gas Chromatography (GC): Chiral GC is another powerful tool, especially for volatile compounds. nih.gov For amines, derivatization is often necessary to improve volatility and chromatographic performance. researchgate.net Common derivatizing agents include trifluoroacetic anhydride. The derivatized enantiomers are then separated on a CSP, frequently one incorporating cyclodextrin (B1172386) derivatives. gcms.czwiley.com The choice of the specific cyclodextrin and its substituents is critical for achieving optimal separation. wiley.com

| Technique | Chiral Stationary Phase (CSP) Example | Mobile Phase / Carrier Gas Example | Detection | Principle |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol | UV (200 nm) researchgate.net | Differential diastereomeric interactions (hydrogen bonds, dipole-dipole) with the polysaccharide backbone. mdpi.com |

| Chiral GC | Permethylated β-cyclodextrin | Hydrogen or Helium | Flame Ionization Detector (FID) | Enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, leading to different retention times. gcms.czwiley.com |

Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between enantiomers through the use of chiral shift reagents (CSRs), typically complexes of lanthanide metals like Europium (Eu) or Praseodymium (Pr) with chiral ligands. nih.govharvard.edu These reagents form rapidly exchanging diastereomeric complexes with the chiral analyte. harvard.edu This transient association induces different magnetic environments for the corresponding nuclei in each enantiomer, resulting in the separation of their signals in the NMR spectrum. nih.gov The enantiomeric excess can be determined by integrating the distinct signals. rsc.org

For (2R)-4-bromobutan-2-amine, the lone pair of electrons on the nitrogen atom coordinates with the lanthanide metal of the CSR. This would lead to observable separation (ΔΔδ) of proton or carbon signals near the chiral center.

| Reagent Type | Example Reagent | Interaction Mechanism | Observable Effect in NMR |

| Chiral Lanthanide Shift Reagent (LSR) | Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(tfc)3) | Reversible Lewis acid-base complexation between the lanthanide ion and the amine's lone pair, forming transient diastereomeric complexes. harvard.edu | Splitting of corresponding proton signals for the (R) and (S) enantiomers into two distinct peaks or multiplets. |

An alternative to chiral chromatography is the conversion of the enantiomeric pair into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org Diastereomers possess different physical properties and can be separated and quantified using standard, non-chiral analytical methods like conventional HPLC or NMR. chemistrysteps.comthieme-connect.de

A widely used CDA for amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.orgbath.ac.uk Reaction of a racemic amine with a single enantiomer of Mosher's acid chloride forms a stable pair of diastereomeric amides. acs.orgacs.org These diastereomers can then be separated by silica (B1680970) gel chromatography or analyzed directly by ¹H or ¹⁹F NMR, where the different spatial environments lead to distinct chemical shifts for the protons or fluorine atoms in each diastereomer. wikipedia.orgacs.org

| Chiral Derivatizing Agent (CDA) | Resulting Product | Analytical Method | Principle of Quantification |

| (R)-Mosher's acid chloride | (R,R) and (S,R) diastereomeric amides | ¹H NMR, ¹⁹F NMR, or standard HPLC on silica gel | Integration of the separated signals in the NMR spectrum or the peak areas in the chromatogram provides the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original amine. acs.orgnih.gov |

VCD and ECD are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light. hindsinstruments.comencyclopedia.pub These methods are particularly valuable for determining the absolute configuration of a chiral molecule without the need for crystallization. nih.govwikipedia.org

The process involves measuring the experimental VCD or ECD spectrum of the molecule and comparing it to a spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). wikipedia.orgunipi.it A good match between the experimental spectrum and the spectrum calculated for the (R)-configuration confirms the absolute stereochemistry of the sample. nih.gov VCD measures vibrational transitions in the infrared region, providing a rich fingerprint of the molecule's 3D structure, while ECD focuses on electronic transitions in the UV-visible range. encyclopedia.pubnih.gov

| Technique | Spectral Region | Information Provided | Method of Analysis |

| Vibrational Circular Dichroism (VCD) | Infrared (IR) | Absolute configuration, solution-state conformation. wikipedia.orgnih.gov | Comparison of the experimental spectrum with DFT-calculated spectra for the (R) and (S) enantiomers. nih.gov |

| Electronic Circular Dichroism (ECD) | Ultraviolet-Visible (UV-Vis) | Absolute configuration, especially for molecules with chromophores. encyclopedia.pub | Comparison of the experimental spectrum with TD-DFT-calculated spectra. unipi.itnih.gov |

High-Resolution NMR Spectroscopy for Structural Elucidation of Complex Derivatives (e.g., 2D NMR, NOESY)

While 1D NMR provides essential information, the complete structural assignment of complex derivatives of (2R)-4-bromobutan-2-amine often requires more advanced techniques. Two-dimensional (2D) NMR experiments are critical for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and elucidating detailed structural features.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, identifying which protons are connected through two or three bonds. This is fundamental for tracing the carbon backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together molecular fragments and confirming the connectivity across quaternary carbons or heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlation experiments, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. columbia.edu This is crucial for determining stereochemistry and conformational preferences in derivatives. harvard.edulibretexts.org For example, NOESY can confirm the relative orientation of substituents in a cyclic derivative.

| 2D NMR Experiment | Type of Correlation | Information Obtained for a Derivative |

| COSY | Through-bond (¹H-¹H) | Identifies adjacent protons, confirming the butan-amine backbone structure. |

| HSQC | Through-bond (¹H-¹³C, one bond) | Assigns each carbon atom by linking it to its attached proton(s). |

| HMBC | Through-bond (¹H-¹³C, multiple bonds) | Confirms the overall connectivity, for example, by showing a correlation from the C4 protons to the C2 carbon. |

| NOESY | Through-space (¹H-¹H) | Reveals spatial proximity of protons, helping to define the 3D structure and conformation of the molecule. columbia.eduresearchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) measurement, typically to within 5 parts per million (ppm). measurlabs.com This level of precision allows for the unambiguous determination of the molecular formula. rsc.org

For (2R)-4-bromobutan-2-aminehydrobromide, HRMS would confirm the formula of the protonated amine cation, [C₄H₁₁BrN]⁺. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two major peaks in the mass spectrum separated by approximately 2 Da, with nearly equal intensity, which is a definitive signature for the presence of a single bromine atom. rsc.org

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented. The analysis of the resulting fragment ions provides evidence for the molecule's structure, such as the loss of HBr or the cleavage of the carbon chain.

| Analytical Data | (2R)-4-bromobutan-2-amine Cation [C₄H₁₁BrN]⁺ | Information Confirmed |

| Theoretical Exact Mass | 152.0120 Da (for ⁷⁹Br isotope) | Elemental Composition (Molecular Formula) |

| Isotopic Pattern | Two peaks of ~1:1 intensity at m/z ~152.01 and ~154.01 | Presence of one bromine atom. |

| Major Fragmentation Pathways (MS/MS) | Loss of HBr; Cleavage of C-C bonds | Structural connectivity and location of functional groups. |

X-ray Crystallography for Solid-State Structure Confirmation of Derivatives

X-ray crystallography is the definitive method for confirming the absolute configuration and solid-state conformation of chiral molecules and their derivatives. For any new derivative of this compound, this technique would be employed to provide unequivocal proof of its chemical identity and structure. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

The data obtained from such an analysis would typically be presented in a tabular format, detailing the key crystallographic parameters. While specific data for a derivative is not available, a hypothetical data table for a crystalline derivative of this compound would resemble the following:

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | CₓHᵧBrₙNₒ |

| Formula Weight | Varies |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | e.g., 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

| Absorption Coefficient (mm⁻¹) | Hypothetical Value |

| F(000) | Hypothetical Value |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 28.0 |

| Reflections collected | Hypothetical Value |

| Independent reflections | Hypothetical Value |

| Goodness-of-fit on F² | Hypothetical Value |

| Final R indices [I>2sigma(I)] | R₁ = Hypothetical Value, wR₂ = Hypothetical Value |

| R indices (all data) | R₁ = Hypothetical Value, wR₂ = Hypothetical Value |

Detailed research findings from such a study would describe the precise molecular geometry, including the confirmation of the stereocenter's configuration. It would also elucidate the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the amine and bromide ions, which are critical for the stability of the crystal structure. The Flack parameter, derived from the crystallographic data, would be of particular importance as it provides a reliable indication of the absolute stereochemistry of the chiral centers in the molecule.

Computational and Theoretical Studies on 2r 4 Bromobutan 2 Aminehydrobromide

Conformational Analysis and Energy Minima Determination

A comprehensive conformational analysis of (2R)-4-bromobutan-2-amine hydrobromide would be the foundational step in its theoretical characterization. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

Methodology: Researchers would typically employ molecular mechanics (MM) methods initially to rapidly scan the potential energy surface. This would be followed by more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to optimize the geometry of the most stable conformers. The process involves rotating the molecule around its single bonds (e.g., C-C and C-N bonds) and calculating the energy at each step to identify low-energy conformations.

Expected Findings: The analysis would likely reveal several stable conformers, with their relative energies influenced by a combination of steric hindrance between the bromine atom, the amine group, and the alkyl chain, as well as intramolecular hydrogen bonding possibilities involving the ammonium (B1175870) cation and the bromide anion. The results would be presented in a table of relative energies, highlighting the most probable conformations at room temperature.

Table 7.1.1: Hypothetical Relative Energies of Stable Conformers of (2R)-4-bromobutan-2-amine hydrobromide

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| C1 (Global Minimum) | DFT/B3LYP/6-31G* | 0.00 | 75.2 |

| C2 | DFT/B3LYP/6-31G* | 1.25 | 15.5 |

Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific calculations.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic behavior.

Methodology: Using the optimized geometries of the most stable conformers, methods like DFT and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) would be used. These calculations would determine properties such as orbital energies (HOMO-LUMO gap), Mulliken and Natural Bond Orbital (NBO) atomic charges, and the nature of the chemical bonds.

Expected Findings: The calculations would quantify the electron distribution across the molecule, highlighting the electrophilic nature of the carbon atom bonded to the bromine and the nucleophilic character of the amine group (in its free base form). The HOMO-LUMO gap would provide an estimate of the molecule's chemical reactivity and kinetic stability. NBO analysis would offer a detailed picture of bonding and antibonding interactions.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental identification and characterization of the compound.

Methodology: Frequency calculations using DFT can predict the infrared (IR) spectrum, identifying the vibrational modes associated with specific functional groups (e.g., N-H stretch, C-Br stretch). Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO).

Expected Findings: The predicted IR spectrum would show characteristic peaks that could be compared with experimental data for structural validation. The calculated NMR chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in assigning the signals in an experimental NMR spectrum, which is particularly useful for complex stereoisomers. DFT methods have become increasingly accurate in predicting NMR shifts for organic molecules.

Table 7.3.1: Hypothetical Predicted ¹³C NMR Chemical Shifts for (2R)-4-bromobutan-2-amine hydrobromide

| Carbon Atom | GIAO-DFT Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | 22.5 |

| C2 (CH-NH₃⁺) | 55.8 |

| C3 (CH₂) | 38.1 |

Note: This table is for illustrative purposes. Actual predicted values would depend on the level of theory and solvent model used.

Reaction Pathway Analysis and Transition State Modeling

Understanding the reaction mechanisms of (2R)-4-bromobutan-2-amine hydrobromide is key to its application as a synthetic intermediate. Computational analysis can map out the energy profiles of potential reactions.

Methodology: This involves identifying the transition state (TS) structures for reactions such as nucleophilic substitution at the carbon bearing the bromine. Quantum chemical methods are used to calculate the activation energies by locating the highest point on the reaction coordinate connecting reactants and products.

Expected Findings: For a nucleophilic substitution reaction, the analysis would determine whether the mechanism is likely to be S(_N)1 or S(_N)2, and would provide the energy barrier for the reaction. This information is critical for predicting reaction rates and understanding how reaction conditions might influence the outcome.

Mechanistic Insights into Stereoselectivity and Reactivity

For a chiral molecule, understanding the factors that control stereoselectivity in its reactions is of paramount importance.

Methodology: By modeling the transition states for reactions involving the chiral center, computational chemists can explain and predict the stereochemical outcome. For example, in a reaction where a nucleophile attacks a prochiral center or a new stereocenter is formed, the relative energies of the diastereomeric transition states can be calculated.

Expected Findings: These calculations can provide a quantitative basis for the observed stereoselectivity, often revealing that steric hindrance or specific electronic interactions in the transition state favor the formation of one stereoisomer over another. This is crucial for designing synthetic routes that yield the desired enantiomer or diastereomer.

Molecular Dynamics Simulations for Solvent Effects and Interactions

The behavior of (2R)-4-bromobutan-2-amine hydrobromide in solution is significantly influenced by its interactions with solvent molecules. Molecular dynamics (MD) simulations can model these effects.

Expected Findings: For this amine salt, MD simulations in an aqueous environment would reveal the structure of water molecules around the ammonium cation and the bromide anion. It would also show how the solvent mediates interactions within the molecule and with other reactants. This provides a more realistic picture of the molecule's behavior in a chemical reaction than gas-phase calculations alone. The simulations can also be used to calculate thermodynamic properties like the free energy of solvation.

Future Research Directions and Emerging Trends in the Chemistry of 2r 4 Bromobutan 2 Aminehydrobromide

Development of More Sustainable and Green Synthetic Routes

Traditional chemical syntheses of chiral amines often rely on methods that are not environmentally friendly, utilizing harsh reagents and generating significant waste. The future of (2R)-4-bromobutan-2-aminehydrobromide synthesis lies in the adoption of green chemistry principles. A major focus is the implementation of biocatalysis, which uses enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov

Enzyme classes such as transaminases and amine dehydrogenases are particularly promising for the synthesis of chiral amines. nih.govresearchgate.net These enzymes can offer a more sustainable alternative to conventional methods. Future research will likely concentrate on identifying or engineering enzymes that can efficiently produce this compound from readily available starting materials. The development of biocatalytic routes that operate in aqueous media at ambient temperature and pressure would significantly reduce the environmental footprint of its production. hims-biocat.eu

| Potential Green Synthesis Strategy | Key Advantages | Research Focus |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme discovery and engineering for substrate specificity. |

| Biocatalysis (Amine Dehydrogenases) | Use of ammonia (B1221849) as an amine source, potential for redox-neutral cascades. nih.govhims-biocat.eu | Cofactor regeneration systems, enzyme stability. |

| Renewable Feedstocks | Reduced reliance on petrochemicals. | Development of pathways from bio-based starting materials. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of pharmaceuticals and fine chemicals by offering improved safety, efficiency, and scalability compared to traditional batch processes. nih.govresearchgate.netrsc.orgacs.org The application of flow chemistry to the synthesis of this compound is a significant area for future development. Continuous flow reactors can enhance the efficiency and scalability of its production, leading to higher yields and purity. smolecule.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to better process control and reproducibility. nih.govacs.org

Furthermore, the integration of flow synthesis with automated platforms represents a major trend in modern chemistry. nih.govnih.govforesight.orgoxfordglobal.com Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new molecules. Future research will likely focus on developing fully automated processes for the on-demand synthesis of this compound and its derivatives.

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry are powerful tools in modern organic synthesis that enable novel transformations under mild conditions. sigmaaldrich.comnih.gov These methods are particularly well-suited for the functionalization of alkyl halides. The bromine atom in this compound makes it an ideal candidate for transformations mediated by these techniques.

Future research is expected to explore the use of photoredox catalysis to generate a radical intermediate from the C-Br bond, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govorganic-chemistry.org This could open up new avenues for the derivatization of this compound. Similarly, electrochemical methods could be employed for the reductive or oxidative cyclization of derivatives of this compound to form valuable heterocyclic structures. nih.govorganic-chemistry.orgacs.orgresearchgate.net The ability to perform these reactions without the need for stoichiometric reagents aligns with the principles of green chemistry.

| Emerging Technology | Potential Application to this compound | Advantages |

| Photoredox Catalysis | C-C and C-N bond formation at the 4-position. nih.gov | Mild reaction conditions, high functional group tolerance. nih.gov |

| Electrochemistry | Intramolecular cyclization to form chiral heterocycles. organic-chemistry.org | Avoids the use of chemical oxidants or reductants. |

Expanding its Utility in Novel Asymmetric Catalytic Cycles

As a chiral molecule, this compound has the potential to be used not only as a building block but also as a precursor to chiral ligands or catalysts for asymmetric synthesis. The amine functionality can be readily modified to incorporate coordinating groups, while the chiral center can induce stereoselectivity in metal-catalyzed or organocatalytic reactions.

Future research may focus on the design and synthesis of novel chiral ligands derived from this compound. These ligands could find application in a wide range of asymmetric transformations, such as hydrogenation, C-H activation, and cross-coupling reactions. The development of new catalytic cycles that utilize the unique structural features of this compound could lead to the discovery of new and efficient methods for the synthesis of other valuable chiral molecules.

Design of Next-Generation Chiral Building Blocks Inspired by its Structure